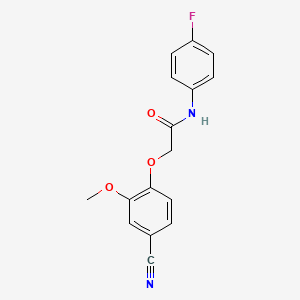

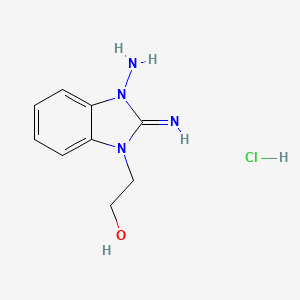

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide, also known as CFTRinh-172, is a small molecule drug that is used in scientific research to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is present in the membranes of many different types of cells, including the epithelial cells that line the airways, pancreas, and other organs. CFTR plays an important role in regulating the movement of chloride ions and water across these membranes, which is critical for maintaining proper hydration and function of these tissues. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be a potent and selective inhibitor of CFTR activity, and has been used in a variety of scientific studies to investigate the role of CFTR in normal and diseased tissues.

Mecanismo De Acción

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, and inhibits the transport of chloride ions and water across the membrane. This leads to a reduction in mucus secretion and an increase in mucus viscosity, which can have both beneficial and detrimental effects depending on the context.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects, including:

1. Inhibition of CFTR activity: this compound is a potent and selective inhibitor of CFTR activity, and can block the transport of chloride ions and water across the membrane.

2. Alteration of mucus viscosity: this compound can alter the viscosity of mucus in the airways, which can have both beneficial and detrimental effects depending on the context.

3. Induction of apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in some cell types, although the mechanisms underlying this effect are not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide has several advantages and limitations for use in lab experiments, including:

Advantages:

1. Potent and selective inhibitor of CFTR activity: this compound is a highly potent and selective inhibitor of CFTR activity, which makes it a valuable tool for investigating the role of CFTR in normal and diseased tissues.

2. Well-characterized: this compound has been extensively characterized in vitro and in vivo, which makes it a reliable and well-established tool for scientific research.

3. Availability: this compound is commercially available from several different sources, which makes it easy to obtain for use in lab experiments.

Limitations:

1. Off-target effects: this compound may have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.

2. Variable effects depending on cell type and context: The effects of this compound can vary depending on the cell type and context, which can make it difficult to generalize results across different experimental systems.

3. Limited in vivo efficacy: this compound has limited efficacy in vivo, which may limit its potential as a therapeutic agent for cystic fibrosis.

Direcciones Futuras

There are several potential future directions for research on 2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide, including:

1. Development of more potent and selective CFTR inhibitors: There is ongoing research to develop more potent and selective CFTR inhibitors, which could have improved efficacy and fewer off-target effects compared to this compound.

2. Investigation of the role of CFTR in other tissues and diseases: CFTR is expressed in many different tissues, and has been implicated in a variety of diseases. Future research could investigate the role of CFTR in these other contexts, and the potential therapeutic implications of CFTR inhibition.

3. Combination therapy for cystic fibrosis: this compound may have limited efficacy as a single agent for the treatment of cystic fibrosis. Future research could investigate the potential for combination therapy with other drugs or treatment modalities to improve the efficacy of CFTR inhibition.

Métodos De Síntesis

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-cyano-2-methoxyphenol with 4-fluoroaniline to produce an intermediate compound, which is then reacted with acetic anhydride to form the final product, this compound. The synthesis process has been optimized over the years, and several modifications and variations of the original method have been developed.

Aplicaciones Científicas De Investigación

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide has been used in a wide range of scientific studies to investigate the role of CFTR in normal and diseased tissues. Some of the key applications of this compound include:

1. Investigating the role of CFTR in airway epithelial cells: CFTR is highly expressed in the airway epithelial cells, and plays a critical role in regulating the hydration and clearance of mucus from the airways. This compound has been used to investigate the role of CFTR in airway epithelial cells, and to study the mechanisms underlying mucus clearance in the lungs.

2. Studying the pathophysiology of cystic fibrosis: this compound has been used to study the pathophysiology of cystic fibrosis, and to investigate the effects of different CFTR mutations on the function of the protein.

3. Developing new therapies for cystic fibrosis: this compound has been used as a tool to identify new potential drug targets for the treatment of cystic fibrosis. By inhibiting CFTR activity, researchers can identify other proteins and pathways that are involved in regulating chloride ion transport and mucus clearance in the lungs.

Propiedades

IUPAC Name |

2-(4-cyano-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-21-15-8-11(9-18)2-7-14(15)22-10-16(20)19-13-5-3-12(17)4-6-13/h2-8H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINGBWUOYBNALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)

![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)

![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)

![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)

![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)

![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)